Cytosine-13C2,15N3

説明

The exact mass of the compound Cytosine-2,4-13C2,15N3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i3+1,4+1,5+1,6+1,7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTASPLRGRRNAP-SLOBMOILSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

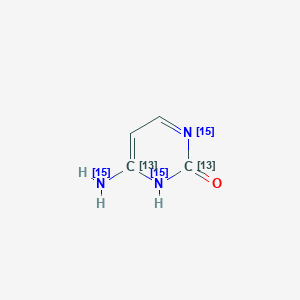

C1=[13C]([15NH][13C](=O)[15N]=C1)[15NH2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736168 |

Source

|

| Record name | 6-(~15~N)Amino(2,6-~13~C_2_,~15~N_2_)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285978-06-5 |

Source

|

| Record name | 6-(~15~N)Amino(2,6-~13~C_2_,~15~N_2_)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285978-06-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Molecular Weight of Cytosine-13C2,15N3

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight determination for the isotopically labeled nucleobase, Cytosine-13C2,15N3. This information is critical for a range of applications, including metabolic studies, quantitative mass spectrometry, and the development of nucleic acid-based therapeutics.

Introduction to Isotopically Labeled Cytosine

Cytosine is a fundamental component of nucleic acids, DNA and RNA. The introduction of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into its molecular structure provides a powerful tool for tracing its metabolic fate and quantifying its presence in complex biological matrices. The specific labeling pattern, this compound, indicates that two of the four carbon atoms and all three nitrogen atoms have been replaced with their heavier, stable isotopes.

Molecular Formula and Isotopic Composition

The standard molecular formula for cytosine is C₄H₅N₃O. For the isotopically labeled variant, this compound, the constituent atoms are as follows:

-

Carbon (C): The molecule contains two atoms of the stable isotope ¹³C and two atoms of the most common isotope ¹²C.

-

Hydrogen (H): The molecule contains five atoms of the most common isotope, protium (¹H).

-

Nitrogen (N): All three nitrogen atoms are the stable isotope ¹⁵N.

-

Oxygen (O): The molecule contains one atom of the most common isotope ¹⁶O.

Calculation of Molecular Weight

The molecular weight of a molecule is the sum of the atomic masses of its constituent atoms. For isotopically labeled compounds, it is crucial to use the precise mass of the specified isotopes rather than the standard atomic weight of the elements.

The calculation for the monoisotopic molecular weight of this compound is detailed below:

-

Mass of ²¹³C atoms: 2 * 13.003355 Da = 26.006710 Da

-

Mass of ²¹²C atoms: 2 * 12.000000 Da = 24.000000 Da

-

Mass of ³¹⁵N atoms: 3 * 15.000109 Da = 45.000327 Da

-

Mass of ⁵¹H atoms: 5 * 1.007825 Da = 5.039125 Da

-

Mass of ¹¹⁶O atom: 1 * 15.994915 Da = 15.994915 Da

Total Molecular Weight = 116.041077 Da

Data Presentation

The following table summarizes the atomic composition and molecular weight of both unlabeled and labeled cytosine for easy comparison.

| Atom | Isotope | Count in Unlabeled Cytosine (C₄H₅N₃O) | Atomic Mass (Da) | Count in this compound | Atomic Mass (Da) |

| Carbon | ¹²C | 4 | 12.000000 | 2 | 12.000000 |

| ¹³C | 0 | 13.003355 | 2 | 13.003355 | |

| Hydrogen | ¹H | 5 | 1.007825 | 5 | 1.007825 |

| Nitrogen | ¹⁴N | 3 | 14.003074 | 0 | 14.003074 |

| ¹⁵N | 0 | 15.000109 | 3 | 15.000109 | |

| Oxygen | ¹⁶O | 1 | 15.994915 | 1 | 15.994915 |

| Total Molecular Weight | 111.043262 | 116.041077 |

Experimental Protocols

The determination of the molecular weight of isotopically labeled compounds is typically performed using high-resolution mass spectrometry.

Methodology: High-Resolution Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of water and acetonitrile, often with a small amount of formic acid to promote ionization.

-

Ionization: The sample is introduced into the mass spectrometer and ionized, most commonly using electrospray ionization (ESI). This process generates protonated molecules, [M+H]⁺.

-

Mass Analysis: The ions are then transferred to a high-resolution mass analyzer, such as an Orbitrap or a Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer.

-

Data Acquisition: The mass analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy and resolving power, allowing for the differentiation of isotopic peaks.

-

Data Analysis: The resulting mass spectrum will show a prominent peak corresponding to the [M+H]⁺ ion of this compound. The monoisotopic mass of the neutral molecule is then calculated by subtracting the mass of a proton (1.007276 Da) from the measured m/z of the protonated molecule.

Visualization

The following diagram illustrates the logical workflow for determining the molecular weight of an isotopically labeled compound.

Caption: Workflow for calculating the molecular weight of this compound.

Synthesis and Purification of Cytosine-13C2,15N3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Cytosine-13C2,15N3, a stable isotope-labeled version of the nucleobase cytosine. The incorporation of 13C and 15N isotopes is invaluable for a range of research applications, including metabolic studies, drug development, and advanced analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This document outlines a detailed synthetic protocol, purification methods, and characterization data to assist researchers in obtaining high-purity this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization reaction of a labeled urea precursor with a three-carbon building block. A well-established method involves the reaction of [¹³C,¹⁵N₂]-urea with cyanoacetaldehyde or its more stable diethylacetal derivative. This approach allows for the direct incorporation of the heavy isotopes into the pyrimidine ring of cytosine.

Synthetic Pathway

The synthesis proceeds via the condensation of [¹³C,¹⁵N₂]-urea with cyanoacetaldehyde diethylacetal in the presence of a base, such as sodium ethylate, in an inert solvent. The reaction is followed by acidic workup to facilitate ring closure and precipitation of the labeled cytosine.

An In-depth Technical Guide to the Chemical Properties and Applications of 13C and 15N Labeled Cytosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of cytosine isotopically labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). It details experimental protocols for its use in key analytical techniques and illustrates its application in metabolic pathway analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize stable isotope-labeled compounds in their work.

Core Chemical Properties of ¹³C and ¹⁵N Labeled Cytosine

The incorporation of stable isotopes such as ¹³C and ¹⁵N into the cytosine molecule provides a powerful tool for tracing its metabolic fate and for structural elucidation of nucleic acids and their complexes. While the fundamental chemical reactivity of cytosine remains unchanged, the increased mass due to isotopic enrichment is detectable by mass spectrometry and allows for the use of advanced NMR spectroscopic techniques. The key to leveraging these labeled compounds is a thorough understanding of their specific chemical and physical properties.

The properties of unlabeled cytosine provide a baseline for comparison. It is a pyrimidine derivative that exists in several tautomeric forms and exhibits amphoteric properties.[1] Crystalline cytosine appears as colorless, shiny plates and typically crystallizes from water as a monohydrate, which loses its water of hydration at 100 °C. It darkens above 300 °C and decomposes between 320–325 °C.[1] Its solubility in water at room temperature is approximately 7-8 mg/mL, and it is sparingly soluble in lower alcohols and practically insoluble in non-polar solvents.[1]

The introduction of ¹³C and ¹⁵N isotopes results in a predictable increase in the molecular weight of the cytosine molecule. This mass shift is the fundamental principle behind its use in mass spectrometry-based applications. The stability of the isotopic labels is high, as they are non-radioactive and do not decay over time. The covalent bonds incorporating these isotopes are stable under typical experimental conditions in biological systems.

Below is a summary of the key quantitative data for commercially available ¹³C and ¹⁵N labeled cytosine species:

| Property | Unlabeled Cytosine | Cytosine (2-¹³C, 99%; 1,3-¹⁵N₂, 98%) | Cytosine-2,4-¹³C₂,¹⁵N₃ (99 atom % ¹³C, 98 atom % ¹⁵N) |

| Molecular Formula | C₄H₅N₃O | ¹³CC₃H₅¹⁵N₂NO | ¹³C₂C₂H₅¹⁵N₃O |

| Molecular Weight | 111.10 g/mol | 114.08 g/mol [2][3] | 116.07 g/mol |

| Isotopic Purity | N/A | ¹³C: 99%, ¹⁵N: 98%[2][3] | ¹³C: 99 atom %, ¹⁵N: 98 atom % |

| Chemical Purity | Typically >98% | 98%[2][3] | Not specified |

| Appearance | White to off-white solid | Solid[3] | Solid |

| Melting Point | >300 °C (decomposes) | >300 °C (decomposes) | >300 °C (literature) |

| Storage Temperature | Room temperature | Room temperature, away from light and moisture[2][3] | Not specified |

| CAS Number (Labeled) | N/A | 181517-10-2[2] | 285978-06-5 |

Experimental Protocols

The utility of ¹³C and ¹⁵N labeled cytosine is realized through its application in sophisticated analytical methodologies. This section provides detailed protocols for two of the most common applications: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy for Structural Analysis of Nucleic Acids

The incorporation of ¹³C and ¹⁵N into nucleic acids is instrumental for resolving resonance overlap and facilitating the complete structural determination of DNA and RNA molecules and their complexes with proteins.[4]

Caption: Workflow for NMR structural analysis of labeled nucleic acids.

-

Synthesis of ¹³C/¹⁵N Labeled DNA/RNA:

-

Enzymatic Synthesis of Labeled dNTPs/NTPs: Begin with the growth of microorganisms (e.g., E. coli) in a minimal medium where the sole carbon and nitrogen sources are ¹³C-glucose and ¹⁵NH₄Cl, respectively.[4] The ribonucleoside monophosphates (rNMPs) are then extracted from the total RNA of these cells and enzymatically converted to ribonucleoside triphosphates (rNTPs). For deoxyribonucleoside triphosphates (dNTPs), ribonucleotide reductase is used to convert the corresponding diphosphates.

-

Incorporation into Oligonucleotides: Utilize the labeled dNTPs in a polymerase chain reaction (PCR) with a DNA template to synthesize the desired labeled DNA strand.[5] For RNA, in vitro transcription using T7 RNA polymerase and a DNA template is a common method.[4]

-

Purification: Purify the resulting labeled oligonucleotide using methods such as high-performance liquid chromatography (HPLC) or denaturing polyacrylamide gel electrophoresis (PAGE) to ensure high purity.

-

-

NMR Sample Preparation:

-

Dissolution: Dissolve the purified labeled nucleic acid in an appropriate NMR buffer. A typical buffer might consist of 10-25 mM sodium phosphate, 50-100 mM NaCl, and 0.1 mM EDTA, prepared in 99.9% D₂O to minimize the solvent proton signal. The pH is typically adjusted to a range of 6.5-7.5.

-

Concentration: Concentrate the sample to a final concentration of 0.1 to 1 mM using centrifugal filtration devices. Higher concentrations generally yield better signal-to-noise ratios.[3]

-

Filtration: Filter the final solution through a 0.22 µm filter directly into a clean, high-quality NMR tube to remove any particulate matter that could degrade spectral quality.[6]

-

-

NMR Data Acquisition and Analysis:

-

Spectra Acquisition: Acquire a suite of heteronuclear NMR experiments on a high-field spectrometer (≥600 MHz). Common experiments for assignment and structure determination include 2D ¹H-¹⁵N HSQC, 2D ¹H-¹³C HSQC, and various 3D and 4D experiments (e.g., HNCA, HNCACB, NOESY-HSQC).[]

-

Resonance Assignment: Process the NMR data using appropriate software (e.g., NMRPipe) and perform sequential resonance assignment to attribute specific NMR signals to individual atoms in the nucleic acid sequence.

-

Structural Restraints: Extract structural information from the NMR data, primarily in the form of Nuclear Overhauser Effect (NOE) distance restraints and, if applicable, residual dipolar couplings (RDCs).

-

Structure Calculation: Use computational software (e.g., Xplor-NIH, CYANA) to calculate an ensemble of 3D structures that are consistent with the experimental restraints. The final structures are then validated for their geometric and energetic quality.

-

Mass Spectrometry for Metabolic Tracing

Stable isotope tracing using ¹³C and ¹⁵N labeled cytosine coupled with mass spectrometry is a powerful technique for quantifying the flux through metabolic pathways. By monitoring the incorporation of the heavy isotopes into downstream metabolites, researchers can elucidate the dynamics of nucleotide metabolism.

Caption: Workflow for metabolic tracing using labeled cytosine and MS.

-

Cell Culture and Isotopic Labeling:

-

Culture cells in a medium that is deficient in the unlabeled counterpart of the tracer. For cytosine tracing, a custom medium lacking unlabeled cytosine would be used.

-

Introduce the ¹³C and/or ¹⁵N labeled cytosine to the culture medium at a known concentration.

-

Allow the cells to grow for a defined period to allow for the uptake and incorporation of the labeled cytosine into the cellular metabolism.

-

-

Metabolite Extraction:

-

Rapidly quench the cellular metabolism to prevent further enzymatic activity. This is often achieved by washing the cells with ice-cold saline and then adding a cold extraction solvent, such as 80% methanol.

-

Lyse the cells and collect the supernatant containing the intracellular metabolites.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the extracted metabolites using liquid chromatography (LC). For polar metabolites like nucleosides and nucleotides, hydrophilic interaction liquid chromatography (HILIC) is often the method of choice.

-

Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The mass spectrometer is operated in a mode that allows for the detection and quantification of the different isotopologues (molecules that differ only in their isotopic composition) of each metabolite.[8][9]

-

-

Data Analysis:

-

Quantification: Integrate the peak areas for each isotopologue of cytosine and its downstream metabolites.

-

Metabolic Flux Analysis: Use the relative abundances of the different isotopologues to calculate the rate of synthesis and turnover of these metabolites. This data can be used to model the flux through the relevant metabolic pathways.

-

Application in Metabolic Pathway Analysis: Pyrimidine Metabolism

¹³C and ¹⁵N labeled cytosine is an invaluable tool for studying pyrimidine metabolism. Cells can synthesize pyrimidine nucleotides through two main routes: the de novo synthesis pathway and the salvage pathway.[10][11] Labeled cytosine is primarily utilized in the salvage pathway.

Pyrimidine Salvage Pathway

The salvage pathway recycles nucleobases and nucleosides that are released during the degradation of DNA and RNA.[10][11] By providing cells with ¹³C and/or ¹⁵N labeled cytosine, the activity of this pathway can be directly monitored.

Caption: The metabolic fate of labeled cytosine in the pyrimidine salvage pathway.

By tracing the incorporation of the heavy isotopes from cytosine into cytidine, CMP, CTP, and ultimately RNA, researchers can quantify the contribution of the salvage pathway to the total nucleotide pool. Furthermore, the conversion of cytidine to uridine via cytidine deaminase, and the subsequent incorporation into other pyrimidine nucleotides, can also be tracked, providing a comprehensive picture of pyrimidine interconversions. This information is critical in cancer research, as many cancer cells exhibit altered nucleotide metabolism and may be more reliant on the salvage pathway, making it a potential therapeutic target.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidine Biosynthesis | PPTX [slideshare.net]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. academic.oup.com [academic.oup.com]

- 5. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. researchgate.net [researchgate.net]

- 9. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Applications of Cytosine-¹³C₂,¹⁵N₃: A Guide for Researchers

For researchers, scientists, and drug development professionals, the precise quantification of nucleosides in biological matrices is paramount. This in-depth technical guide explores the commercial availability and core applications of the stable isotope-labeled internal standard, Cytosine-¹³C₂,¹⁵N₃, a critical tool for accurate analysis in various research and development settings.

Stable isotope-labeled compounds are chemically identical to their endogenous counterparts but are enriched with heavy isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). This mass difference allows for their differentiation by mass spectrometry, making them ideal internal standards for isotope dilution mass spectrometry (IDMS). Cytosine-¹³C₂,¹⁵N₃ serves as a robust internal standard for the quantification of cytosine and its modified forms, which is crucial in studies of DNA damage, repair mechanisms, and epigenetic modifications.

Commercial Availability and Specifications

Several reputable chemical suppliers provide Cytosine-¹³C₂,¹⁵N₃ for research purposes. The product is typically available in solid form and is characterized by high isotopic and chemical purity to ensure accurate quantification. Below is a summary of representative commercial suppliers and their typical product specifications.

| Supplier | Catalog Number (Example) | Isotopic Purity (% ¹³C) | Isotopic Purity (% ¹⁵N) | Chemical Purity |

| Sigma-Aldrich (MilliporeSigma) | 492108 | 99 atom % | 98 atom % | ≥98% (HPLC) |

| IsoSciences | 14165 | >98% | >98% | >95% |

| MedChemExpress | HY-130595S | Not specified | Not specified | >98% |

| Cambridge Isotope Laboratories, Inc. | CNLM-467-PK | 98-99 atom % | 98 atom % | Not specified |

Note: Catalog numbers and exact specifications may vary. Researchers should consult the respective supplier's certificate of analysis for the most accurate and up-to-date information.

Core Application: Isotope Dilution Mass Spectrometry

The primary application of Cytosine-¹³C₂,¹⁵N₃ is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based isotope dilution methods. This technique is considered the gold standard for the accurate quantification of small molecules in complex biological samples. The labeled cytosine is spiked into a biological sample at a known concentration at the earliest stage of sample preparation. It co-elutes with the endogenous (unlabeled) cytosine during chromatographic separation and is detected by the mass spectrometer. Because the internal standard and the analyte have nearly identical physicochemical properties, any sample loss during extraction, or variations in ionization efficiency in the mass spectrometer, will affect both compounds equally. This allows for the precise calculation of the endogenous analyte concentration based on the ratio of the signals from the labeled and unlabeled compounds.

Experimental Workflow: Quantification of Cytosine and its Modifications in DNA

The following workflow outlines the key steps for the quantification of cytosine and its oxidative damage product, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), in a DNA sample using Cytosine-¹³C₂,¹⁵N₃ as an internal standard.

Detailed Experimental Protocol

The following is a representative protocol for the quantification of cytosine and its modified nucleosides from DNA using LC-MS/MS with Cytosine-¹³C₂,¹⁵N₃ as an internal standard.

1. DNA Extraction and Preparation:

-

Extract genomic DNA from cells or tissues using a commercial DNA isolation kit to ensure high purity.

-

Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).

-

Prepare a working solution of Cytosine-¹³C₂,¹⁵N₃ and other relevant internal standards (e.g., ¹⁵N₅-8-oxo-dG) in a suitable solvent (e.g., water or methanol).

2. Sample Spiking and Hydrolysis:

-

To a known amount of DNA (e.g., 10-50 µg), add a precise volume of the internal standard mixture.

-

The amount of internal standard added should be in a similar concentration range as the expected endogenous analyte.

-

Perform enzymatic hydrolysis of the DNA to its constituent nucleosides. A common enzyme cocktail includes nuclease P1 and alkaline phosphatase. Incubate the mixture at 37°C for a sufficient time (e.g., 2-4 hours) to ensure complete digestion.

-

Alternatively, acid hydrolysis (e.g., with formic acid) can be used, but this may lead to the degradation of some modified nucleosides.[1]

3. Sample Cleanup:

-

After hydrolysis, the sample may contain proteins and other interfering substances. Perform a cleanup step, such as solid-phase extraction (SPE) using a C18 cartridge, to remove these contaminants and concentrate the nucleosides.

-

Elute the nucleosides from the SPE cartridge with a suitable solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography: Separate the nucleosides using a reversed-phase C18 column with a gradient elution.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic compounds.

-

-

Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both the endogenous analytes and the isotopically labeled internal standards need to be determined and optimized. For example:

-

Cytosine: m/z 112 → m/z 95

-

Cytosine-¹³C₂,¹⁵N₃: m/z 117 → m/z 100

-

8-oxo-dG: m/z 284 → m/z 168

-

¹⁵N₅-8-oxo-dG: m/z 289 → m/z 173

-

-

5. Quantification:

-

Construct a calibration curve using known concentrations of the unlabeled analytes spiked with a constant concentration of the internal standards.

-

Calculate the concentration of the endogenous cytosine and its modifications in the sample by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

Relevance in Drug Development and Disease Research

The accurate quantification of cytosine and its modified forms is critical in several areas of drug development and disease research:

-

Oncology: Cancer is often associated with altered DNA methylation patterns and increased oxidative DNA damage. Quantifying these changes can provide insights into disease mechanisms and serve as biomarkers for diagnosis and prognosis.[2] Stable isotope tracing is increasingly used to understand the metabolic reprogramming in cancer cells, including nucleotide metabolism.[2][3][4]

-

Neurodegenerative Diseases: Oxidative stress and DNA damage are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

-

Toxicology: Assessing the genotoxicity of new drug candidates by measuring the extent of DNA damage they induce.

-

Aging Research: Understanding the role of accumulating DNA damage in the aging process.

Nucleotide Metabolism and DNA Repair Pathways

The quantification of cytosine and its derivatives provides a static measure of their levels at a specific point in time. This information is crucial for understanding the state of nucleotide pools and the extent of DNA damage. These measurements are often integrated into broader studies of cellular pathways, such as nucleotide metabolism and DNA repair.

As depicted in Figure 2, cells maintain pools of deoxyribonucleoside triphosphates (dNTPs), including dCTP, through de novo synthesis and salvage pathways. These pools are essential for DNA synthesis and replication. However, DNA is susceptible to damage from endogenous and exogenous sources, leading to the formation of modified bases. DNA repair mechanisms, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), are crucial for removing these lesions and maintaining genomic integrity.[5][6][7][8] The use of Cytosine-¹³C₂,¹⁵N₃ allows for the precise measurement of the levels of cytosine and its damaged forms, providing a quantitative snapshot of the balance between DNA damage and repair in a given biological system. This information is invaluable for assessing the efficacy of drugs that target these pathways or for understanding the molecular basis of diseases associated with genomic instability.

References

- 1. Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic | The EMBO Journal [link.springer.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. microbenotes.com [microbenotes.com]

- 7. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring DNA Damage and Repair Mechanisms: A Review with Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cytosine-13C2,15N3 in Advanced Research

For Immediate Release

CAS Number: 285978-06-5

This technical guide provides a comprehensive overview of Cytosine-13C2,15N3, an isotopically labeled form of the nucleobase cytosine, for researchers, scientists, and drug development professionals. This document details its applications, relevant experimental protocols, and the underlying metabolic pathways, offering a critical resource for those employing stable isotope tracing in their research.

Introduction to Isotopically Labeled Cytosine

This compound is a stable, non-radioactive isotopologue of cytosine where two carbon atoms are replaced with Carbon-13 (¹³C) and three nitrogen atoms are replaced with Nitrogen-15 (¹⁵N).[1] This labeling strategy results in a predictable mass shift, making it an invaluable tracer in a variety of advanced analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[] Its primary utility lies in its ability to be incorporated into nucleic acids (DNA and RNA), allowing for the precise tracking of metabolic fates and the quantification of biological processes.[3]

The key advantage of using stable isotopes like ¹³C and ¹⁵N is their ability to trace the flow of molecules through complex biological systems without the safety and disposal concerns associated with radioactive isotopes.[] This makes this compound a powerful tool in fields such as metabolomics, proteomics, and drug discovery.[][4]

Key Physicochemical and Product Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 285978-06-5 | [1] |

| Molecular Formula | ¹³C₂C₂H₅¹⁵N₃O | [1] |

| Molecular Weight | 116.07 g/mol | [1] |

| Isotopic Purity (¹³C) | ≥99 atom % | [1][5] |

| Isotopic Purity (¹⁵N) | ≥98 atom % | [1][5] |

| Mass Shift | M+5 | [1][5][6] |

| Physical Form | Solid | [1][5][6] |

| Melting Point | >300 °C | [1][5][6] |

Applications in Research and Drug Development

The unique properties of this compound lend it to a wide array of applications in both basic research and pharmaceutical development.

Metabolic Flux Analysis (MFA)

Stable isotope tracing is a cornerstone of metabolic flux analysis, a powerful technique for quantifying the rates of metabolic reactions within a cell.[7] By introducing ¹³C and ¹⁵N labeled precursors like this compound, researchers can track the incorporation of these isotopes into downstream metabolites.[8] This provides a dynamic view of cellular metabolism, revealing how metabolic pathways are altered in disease states, such as cancer, or in response to drug treatment.[7][9]

DNA Methylation and Epigenetic Studies

DNA methylation, the addition of a methyl group to cytosine residues, is a crucial epigenetic modification that regulates gene expression.[10][11] Stable isotope labeling with compounds like ¹⁵N-enriched uridine (a precursor to cytosine) can be used to study the dynamics of DNA methylation.[10][11] By combining this with a labeled methyl donor (e.g., ²H-enriched methionine), the kinetics of both DNA replication and the methylation of newly synthesized DNA can be monitored simultaneously using mass spectrometry.[10][11] This approach allows for a detailed investigation of the mechanisms of methylation and how they are affected by disease or therapeutic intervention.

Nucleic Acid Structural and Functional Analysis

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of nucleic acids and their complexes with proteins or small molecules.[12] The incorporation of ¹³C and ¹⁵N labels into DNA and RNA can significantly enhance the resolution and sensitivity of NMR experiments, facilitating the assignment of complex spectra and enabling the study of larger biomolecules.[12][13] This is critical for understanding the structure-function relationships of nucleic acids in various biological processes.

Drug Discovery and Development

Isotopically labeled compounds are essential throughout the drug discovery and development pipeline.[14][15] Labeled nucleoside analogs can be used to study the mechanism of action of antiviral and anticancer drugs.[16][17] Furthermore, stable isotope labeling is a key component of ADME (absorption, distribution, metabolism, and excretion) studies, which are crucial for understanding the pharmacokinetic properties of new drug candidates.[18]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of isotopically labeled cytosine.

Protocol for Incorporation of Labeled Cytosine into DNA via Primer Extension

This protocol outlines a general method for incorporating labeled dCTP (derived from this compound) into a DNA strand using a DNA polymerase.

Materials:

-

DNA template

-

Primer complementary to the 3' end of the template

-

DNA Polymerase (e.g., Taq polymerase)

-

Deoxynucleoside triphosphates (dATP, dGTP, dTTP)

-

¹³C,¹⁵N-labeled dCTP

-

Reaction buffer

-

Nuclease-free water

Procedure:

-

Annealing: In a PCR tube, combine the DNA template and primer in the appropriate reaction buffer. Heat the mixture to 95°C for 2 minutes to denature the DNA, then cool to the annealing temperature of the primer for 30 seconds.

-

Extension: Add the dNTP mix (containing dATP, dGTP, dTTP, and the labeled dCTP) and the DNA polymerase to the reaction tube. Incubate at the optimal extension temperature for the polymerase (typically 72°C for Taq) for a duration dependent on the length of the desired product.[19]

-

Purification: Purify the labeled DNA product using a suitable method, such as a PCR purification kit or gel electrophoresis, to remove unincorporated nucleotides and polymerase.

-

Quantification: Quantify the concentration of the labeled DNA product using a spectrophotometer or a fluorescence-based assay.

Protocol for Mass Spectrometric Analysis of Labeled DNA

This protocol describes the general steps for analyzing DNA containing ¹³C,¹⁵N-labeled cytosine by liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Labeled DNA sample

-

Enzymatic digestion cocktail (e.g., DNA Degradase Plus)

-

LC-MS grade solvents (e.g., acetonitrile, water with formic acid)

-

A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Enzymatic Digestion: Digest the purified labeled DNA sample to its constituent nucleosides using a nuclease enzyme mixture.[20] This breaks down the DNA backbone, releasing the individual nucleosides, including the labeled cytosine.

-

Chromatographic Separation: Inject the digested sample onto a liquid chromatography column (e.g., a reverse-phase C18 column). The nucleosides are separated based on their physicochemical properties.

-

Mass Spectrometry Detection: The eluting nucleosides are introduced into the mass spectrometer. The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of both the unlabeled and the ¹³C,¹⁵N-labeled cytosine.

-

Data Analysis: The relative abundance of the labeled and unlabeled cytosine is determined from the mass spectra. This information can be used to calculate the percentage of incorporation of the label and to trace the metabolic fate of the cytosine.[21]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the application of this compound.

De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that produces the building blocks for nucleic acids. Stable isotope tracing with labeled precursors can elucidate the activity of this pathway.[22]

Caption: De novo pyrimidine biosynthesis pathway.

Experimental Workflow for DNA Methylation Analysis

This workflow illustrates the key steps in studying DNA methylation dynamics using stable isotope labeling and mass spectrometry.

Caption: Workflow for DNA methylation analysis.

Conclusion

This compound is a versatile and powerful tool for researchers across multiple scientific disciplines. Its application in stable isotope tracing studies provides unparalleled insights into the dynamic processes of cellular metabolism, nucleic acid function, and the mechanisms of disease and drug action. The protocols and pathways outlined in this guide serve as a foundational resource for the effective implementation of this valuable research compound.

References

- 1. Cytosine-2,4-13C2,15N3 99 atom % 13C, 98 atom % 15N | 285978-06-5 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Cytosine-2,4-13C2,15N3 13C 99atom , 15N 98atom 285978-06-5 [sigmaaldrich.com]

- 6. Cytosine-2,4-13C2,15N3 99 atom % 13C, 98 atom % 15N | 285978-06-5 [sigmaaldrich.com]

- 7. f1000research.com [f1000research.com]

- 8. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymatic Methylation of DNA in Cultured Human Cells Studied by Stable Isotope Incorporation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nucleic Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 13. 1H, 13C and 15N chemical shift assignment of the stem-loops 5b + c from the 5′-UTR of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nucleo(s)tide metabolism as basis for drug development; the Anne Simmonds award lecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Frontiers | Nucleobase-modified nucleosides and nucleotides: Applications in biochemistry, synthetic biology, and drug discovery [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. elifesciences.org [elifesciences.org]

- 21. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Isotopic Purity of Commercially Available Cytosine-¹³C₂,¹⁵N₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of commercially available Cytosine-¹³C₂,¹⁵N₃, a critical reagent in various research and development applications, including metabolic labeling, quantitative mass spectrometry, and NMR-based structural biology. This document outlines the typical isotopic purity levels offered by major suppliers, details the experimental protocols for verifying isotopic enrichment, and presents visual workflows for purity assessment and factors influencing it.

Data Presentation: Isotopic Purity of Commercial Cytosine-¹³C₂,¹⁵N₃

The isotopic purity of commercially available Cytosine-¹³C₂,¹⁵N₃ is a key parameter for ensuring the accuracy and reliability of experimental results. The following table summarizes the stated isotopic enrichment and chemical purity from several prominent vendors. Researchers should always refer to the certificate of analysis provided with their specific lot for the most accurate data.

| Vendor | Product Name | Catalog Number | Stated ¹³C Enrichment (atom %) | Stated ¹⁵N Enrichment (atom %) | Chemical Purity (%) |

| Sigma-Aldrich | Cytosine-2,4-¹³C₂,¹⁵N₃ | 492108 | 99 | 98 | Not specified on product page |

| Cambridge Isotope Laboratories, Inc. (CIL) | Cytosine (2-¹³C; 1,3-¹⁵N₂) | CNLM-4424 | 99 (at 2-¹³C position) | 98 (at 1,3-¹⁵N positions) | ≥98 |

| IsoSciences | Cytosine-¹³C₂,¹⁵N₃ | 14165 | >98 (Isotope Incorporation) | >98 (Isotope Incorporation) | >95 |

| MedchemExpress | Cytosine-¹³C₂,¹⁵N₃ | HY-130545S | Not specified | Not specified | Not specified |

| Silantes | - | - | >98 | >98 | >95 |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for labeled compounds such as Cytosine-¹³C₂,¹⁵N₃ relies predominantly on two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) Protocol

Mass spectrometry is a highly sensitive technique for determining the isotopic enrichment of a molecule by measuring its mass-to-charge ratio.

1. Sample Preparation:

-

Dissolution: Accurately weigh a small amount of the Cytosine-¹³C₂,¹⁵N₃ standard (e.g., 1 mg) and dissolve it in a suitable volatile solvent to a final concentration of approximately 10 µg/mL.[1] Common solvents for GC-MS analysis include dichloromethane, hexane, or methanol.[1][2] For direct infusion ESI-MS, a mixture of water and an organic solvent like acetonitrile with a small amount of formic acid is typically used.[3]

-

Derivatization (for GC-MS): To increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of cytosine may be necessary. A common method is silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction involves heating the sample with the silylating agent to produce a volatile derivative.

-

Filtration/Centrifugation: Ensure the sample is free of particulates by passing it through a 0.22 µm syringe filter or by centrifuging the sample to pellet any insoluble material before transferring the supernatant to an appropriate autosampler vial.[1][2]

2. Instrumentation and Data Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) is recommended for accurate mass determination and separation of isotopic peaks.

-

Ionization: For direct infusion, Electrospray Ionization (ESI) in positive ion mode is suitable for cytosine. For GC-MS, Electron Ionization (EI) is standard.

-

Mass Analysis: Acquire the mass spectrum over a mass range that includes the unlabeled, partially labeled, and fully labeled cytosine. The theoretical monoisotopic mass of unlabeled cytosine (C₄H₅N₃O) is 111.0433 Da, while the fully labeled Cytosine-¹³C₂,¹⁵N₃ ([¹³C]₂C₂H₅[¹⁵N]₃O) is 116.0438 Da.

-

Data Analysis: The isotopic enrichment is determined by comparing the intensities of the mass peaks corresponding to the labeled and unlabeled species. The relative abundance of each isotopologue is used to calculate the atom percent enrichment for both ¹³C and ¹⁵N. Specialized software can be used to simulate theoretical isotopic distributions for varying enrichment levels and compare them to the experimental data to determine the best fit.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used to quantify the isotopic enrichment at specific atomic positions.

1. Sample Preparation:

-

Dissolution: Dissolve an accurately weighed amount of the Cytosine-¹³C₂,¹⁵N₃ (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

-

Internal Standard: For quantitative analysis, a known amount of an internal standard can be added.

-

Relaxation Agent: To ensure accurate quantification in ¹³C NMR, a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) may be added to shorten the long relaxation times of quaternary carbons.[7]

2. NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. The presence of ¹³C will result in satellite peaks flanking the main proton signal due to ¹J(¹³C-¹H) coupling. The ratio of the integral of the satellite peaks to the total integral of the proton signal can be used to determine the ¹³C enrichment at that position.[8]

-

¹³C NMR: Acquire a quantitative ¹³C NMR spectrum. This typically requires a longer relaxation delay (D1) to ensure full relaxation of all carbon nuclei for accurate integration. The presence of ¹⁵N adjacent to a ¹³C nucleus can result in splitting of the ¹³C signal due to ¹J(¹³C-¹⁵N) coupling, which can be used to assess ¹⁵N enrichment.

-

¹⁵N NMR: Direct ¹⁵N NMR can be performed, but it is often less sensitive. Indirect detection methods like ¹H-¹⁵N HSQC are more common for larger molecules but can also be adapted for small molecules to confirm ¹⁵N labeling.

3. Data Analysis:

-

¹³C Enrichment Calculation: In the ¹H spectrum, the ¹³C enrichment at a specific protonated carbon can be calculated as: % ¹³C Enrichment = (Integral of ¹³C satellites / (Integral of ¹³C satellites + Integral of central ¹²C peak)) * 100

-

¹⁵N Enrichment Calculation: In the ¹³C spectrum, the ¹⁵N enrichment at an adjacent position can be determined by the ratio of the split signal (due to ¹³C-¹⁵N coupling) to the unsplit signal. In the ¹H spectrum, ¹H-¹⁵N coupling can also be observed and used for quantification.

-

Software: Standard NMR processing software (e.g., TopSpin, Mnova) is used to process the spectra and integrate the relevant peaks for quantification.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the isotopic purity of commercially available Cytosine-¹³C₂,¹⁵N₃.

Caption: Workflow for assessing the isotopic purity of Cytosine-¹³C₂,¹⁵N₃.

Caption: Factors influencing the final isotopic purity of Cytosine-¹³C₂,¹⁵N₃.

References

- 1. uoguelph.ca [uoguelph.ca]

- 2. Sample preparation GC-MS [scioninstruments.com]

- 3. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ckisotopes.com [ckisotopes.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of isotopic enrichments in 13C-labelled molecules by 1D selective Zero-Quantum Filtered TOCSY NMR experiments [comptes-rendus.academie-sciences.fr]

Unveiling the Blueprint of Life: A Technical Guide to Stable Isotope Labeling in Nucleic Acid Research

For Immediate Release

A deep dive into the core applications, methodologies, and quantitative analysis of stable isotope labeling in the study of DNA and RNA, providing researchers, scientists, and drug development professionals with a comprehensive resource to advance their work.

Stable isotope labeling has emerged as a cornerstone technique in molecular biology, offering an unparalleled window into the intricate world of nucleic acids. By replacing common atoms with their heavier, non-radioactive counterparts (isotopes), scientists can effectively "tag" and trace DNA and RNA molecules within complex biological systems. This powerful approach provides critical insights into nucleic acid structure, dynamics, metabolism, and interactions, driving innovation in drug discovery and our fundamental understanding of life's genetic machinery.[1]

This technical guide provides an in-depth exploration of the applications of stable isotope labeling in nucleic acid research. It details the core principles, experimental protocols, and data analysis techniques, offering a practical resource for researchers in academia and industry.

Core Principles of Stable Isotope Labeling

Stable isotope labeling involves the incorporation of isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H) into nucleic acids. These isotopes are naturally occurring and do not decay, making them safe for use in living systems.[1] The key principle lies in the mass difference between the labeled and unlabeled molecules, which allows for their differentiation and quantification using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

There are three primary strategies for introducing stable isotopes into nucleic acids:

-

Metabolic Labeling: Living cells are cultured in media enriched with stable isotope-labeled precursors, such as ¹⁵N-labeled ammonium salts or ¹³C-labeled glucose. The cells' natural metabolic pathways then incorporate these isotopes into newly synthesized nucleic acids. This method is ideal for studying nucleic acid dynamics and metabolism in a cellular context.[2]

-

Enzymatic Synthesis: Labeled nucleic acids are synthesized in vitro using enzymes like DNA and RNA polymerases. This is achieved by providing isotopically labeled nucleotide triphosphates (NTPs or dNTPs) as substrates for the enzymatic reaction. This approach offers high control over the sequence and labeling pattern.

-

Chemical Synthesis: Oligonucleotides are synthesized chemically, typically using the phosphoramidite method on a solid support.[3][4][5] This technique allows for the site-specific incorporation of labeled nucleotides, providing precise control for detailed structural and dynamic studies.[3][4][5]

Key Applications in Nucleic Acid Research

The versatility of stable isotope labeling has led to its application across a wide spectrum of nucleic acid research:

Structural Biology

Stable isotope labeling is indispensable for high-resolution structural studies of nucleic acids by NMR spectroscopy. The introduction of ¹³C and ¹⁵N labels significantly enhances spectral resolution and sensitivity, enabling the determination of three-dimensional structures and the study of conformational dynamics.[6] For larger RNAs, where spectral overlap is a major challenge, selective isotope labeling and deuteration are crucial techniques.[7]

Quantitative Analysis of Nucleic Acid Modifications (Epitranscriptomics)

Mass spectrometry coupled with stable isotope labeling is a powerful tool for the quantitative analysis of post-transcriptional and post-replicative modifications of RNA and DNA. By using isotopically labeled internal standards, researchers can accurately quantify the abundance of various modifications, providing insights into their roles in gene regulation and disease.[8][9][10][11]

Metabolic Flux and Turnover Studies

Metabolic labeling with stable isotopes allows for the tracking of the synthesis and degradation rates of nucleic acids. This provides a dynamic view of gene expression and regulation. Techniques like SLAMseq, which combines metabolic RNA labeling with chemical nucleoside conversion, enable the determination of mRNA half-lives on a global scale.[12]

Investigating Protein-Nucleic Acid Interactions

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful proteomic technique that can be adapted to study protein-nucleic acid interactions. By labeling proteins with "heavy" amino acids, researchers can identify and quantify proteins that bind to specific DNA or RNA sequences.

Environmental and Microbial Ecology: Stable Isotope Probing (SIP)

Stable Isotope Probing (SIP) is a revolutionary technique that links microbial identity to metabolic function in complex environmental samples.[13] Microorganisms are exposed to a substrate enriched with a heavy isotope (e.g., ¹³C-glucose). The DNA or RNA from the organisms that actively metabolize the substrate becomes "heavy" and can be separated from the "light" nucleic acids of inactive organisms by density gradient ultracentrifugation.[14][15][16][17][18] Subsequent sequencing of the heavy nucleic acids reveals the identity of the active microbes.[14][15][16][17][18]

Quantitative Data Presentation

The ability to generate precise quantitative data is a major advantage of stable isotope labeling. The following tables summarize key quantitative parameters associated with mass spectrometry and NMR analysis of labeled nucleic acids.

| Isotope | Natural Abundance (%) | Mass Increase (Da) per Atom | Common Labeled Precursors |

| ¹³C | 1.11 | 1.00335 | ¹³C-Glucose |

| ¹⁵N | 0.37 | 0.99703 | ¹⁵NH₄Cl, ¹⁵N-labeled amino acids |

| ²H (D) | 0.015 | 1.00628 | D₂O |

| ¹⁸O | 0.20 | 1.99913 | H₂¹⁸O |

Caption: Properties of Common Stable Isotopes Used in Nucleic Acid Labeling.

| Technique | Parameter | Unlabeled Sample | Labeled Sample | Improvement |

| NMR | ¹H-¹³C HSQC Linewidth (Hz) | ~25-30 | ~8-12 (with TROSY) | Up to 3-fold increase in resolution and sensitivity[6] |

| MS | Mass Shift (Da) for a 10-mer with 100% ¹⁵N | N/A | ~35 | Enables clear differentiation from unlabeled species |

| MS | Limit of Quantification | ng-µg range | pg-ng range with labeled standards | Increased sensitivity |

Caption: Illustrative Quantitative Improvements with Stable Isotope Labeling.

Key Experimental Protocols

This section provides detailed methodologies for three widely used stable isotope labeling techniques.

Protocol 1: DNA Stable Isotope Probing (DNA-SIP) for Microbial Community Analysis

Objective: To identify active microorganisms in an environmental sample that assimilate a specific carbon substrate.

Methodology:

-

Incubation: An environmental sample (e.g., soil, water) is incubated with a ¹³C-labeled substrate (e.g., ¹³C-glucose) and a parallel control with the corresponding ¹²C-substrate. Incubation time and conditions are optimized to allow for sufficient incorporation of the isotope into the microbial biomass.

-

DNA Extraction: Total DNA is extracted from both the ¹³C-labeled and ¹²C-control samples using a standard DNA extraction protocol.

-

Density Gradient Ultracentrifugation: The extracted DNA is subjected to cesium chloride (CsCl) density gradient ultracentrifugation. The high centrifugal force separates the DNA molecules based on their buoyant density. The ¹³C-labeled DNA, being denser, will form a band lower in the gradient than the ¹²C-DNA.

-

Fractionation: The gradient is carefully fractionated into multiple aliquots.

-

DNA Precipitation: DNA from each fraction is precipitated, washed, and resuspended.

-

Analysis: The amount of DNA in each fraction is quantified. The fractions containing the "heavy" DNA are then subjected to downstream analysis, such as 16S rRNA gene sequencing or metagenomics, to identify the microorganisms that incorporated the ¹³C-label.

Protocol 2: In Vitro Transcription of ¹⁵N-Labeled RNA

Objective: To produce a uniformly ¹⁵N-labeled RNA molecule for structural studies by NMR.

Methodology:

-

Template Preparation: A DNA template encoding the RNA of interest is prepared, typically by PCR or plasmid linearization. The template should contain a T7 RNA polymerase promoter upstream of the target sequence.

-

Reaction Setup: The in vitro transcription reaction is assembled with the DNA template, T7 RNA polymerase, and a buffer containing uniformly ¹⁵N-labeled ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP).

-

Incubation: The reaction is incubated at 37°C for several hours to allow for RNA synthesis.

-

DNase Treatment: The DNA template is removed by treatment with DNase I.

-

Purification: The labeled RNA is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Sample Preparation for NMR: The purified RNA is desalted, buffer-exchanged into the appropriate NMR buffer, and concentrated to the required concentration for NMR analysis.[19][20][21]

Protocol 3: Solid-Phase Synthesis of a Site-Specifically ¹³C-Labeled Oligonucleotide

Objective: To synthesize a DNA or RNA oligonucleotide with a ¹³C label at a specific nucleotide position.

Methodology:

-

Solid Support: The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass).

-

Synthesis Cycle: The oligonucleotide is synthesized in a 3' to 5' direction through a series of four repeated steps:

-

Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

-

Coupling: The next phosphoramidite building block (either unlabeled or the desired ¹³C-labeled phosphoramidite) is activated and coupled to the 5'-hydroxyl of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

-

Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.

-

-

Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

-

Purification: The final labeled oligonucleotide is purified by HPLC or PAGE.

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of complex experimental workflows and biological pathways.

Caption: Workflow for DNA Stable Isotope Probing (DNA-SIP).

Caption: The four-step cycle of phosphoramidite chemical synthesis.

Caption: General pathway for metabolic labeling of nucleic acids.

Conclusion

Stable isotope labeling is a dynamic and indispensable tool in nucleic acid research. Its applications, ranging from atomic-level structural determination to ecosystem-wide metabolic tracking, continue to expand. As analytical technologies such as mass spectrometry and NMR spectroscopy become more sensitive and accessible, the insights gained from stable isotope labeling will undoubtedly fuel further discoveries in genomics, drug development, and environmental science. This guide provides a solid foundation for researchers looking to harness the power of stable isotope labeling to unravel the complexities of nucleic acids.

References

- 1. What Are Stable-Isotope Labeled Nucleic Acids? | Silantes [silantes.com]

- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

- 5. twistbioscience.com [twistbioscience.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of rRNA modifications using stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Determining mRNA Stability by Metabolic RNA Labeling and Chemical Nucleoside Conversion | Springer Nature Experiments [experiments.springernature.com]

- 13. DNA-, RNA-, and Protein-Based Stable-Isotope Probing for High-Throughput Biomarker Analysis of Active Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Video: DNA Stable-Isotope Probing DNA-SIP [jove.com]

- 17. RNA Stable Isotope Probing (RNA-SIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. organomation.com [organomation.com]

- 20. NMR Sample Preparation [nmr.chem.umn.edu]

- 21. How to make an NMR sample [chem.ch.huji.ac.il]

Understanding Mass Shift in Labeled Cytosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of stable isotope-labeled cytosine, a critical tool in molecular biology, drug development, and epigenetic research. By replacing naturally abundant atoms with their heavier, non-radioactive isotopes, researchers can trace the metabolic fate of cytosine and its derivatives, quantify DNA synthesis and turnover, and elucidate complex biochemical pathways. This guide details the calculation of mass shifts, experimental protocols for labeling and analysis, and the visualization of relevant biological pathways.

Core Principles of Isotopic Labeling and Mass Shift

Stable isotope labeling involves the incorporation of isotopes such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N) into a molecule of interest, in this case, cytosine. The key advantage of this technique is that the chemical properties of the labeled molecule remain virtually identical to its unlabeled counterpart, allowing it to participate in biological processes without altering them. However, the increase in mass due to the heavier isotopes results in a predictable "mass shift" that can be accurately detected by mass spectrometry (MS).[1] This mass difference enables the differentiation and quantification of labeled versus unlabeled molecules in a complex biological sample.

The ability to distinguish between "old" and "newly" synthesized molecules is fundamental to studying dynamic cellular processes. For instance, by introducing labeled cytosine to cells, researchers can monitor the rate of new DNA synthesis.[2] This approach is invaluable for assessing cell proliferation, DNA repair mechanisms, and the effects of therapeutic agents on these processes.

Quantitative Data: Mass Shift in Labeled Cytosine

The mass shift of labeled cytosine is determined by the number and type of isotopes incorporated. The molecular formula of unlabeled cytosine is C₄H₅N₃O.[3][4][5][6][7] By substituting the common isotopes (¹²C, ¹⁴N, ¹H, ¹⁶O) with their heavier stable isotopes, a range of mass shifts can be achieved. The following table summarizes the calculated monoisotopic molecular weights and corresponding mass shifts for various isotopically labeled forms of cytosine.

| Labeling Pattern | Chemical Formula | Monoisotopic Molecular Weight (Da) | Mass Shift (Da) |

| Unlabeled | C₄H₅N₃O | 111.0433 | 0 |

| [2-¹³C]-Cytosine | ¹³C¹²C₃H₅N₃O | 112.0466 | +1.0033 |

| [1,3-¹⁵N₂]-Cytosine | C₄H₅¹⁵N₂¹⁴NO | 113.0374 | +1.9941 |

| [¹³C₂,¹⁵N₃]-Cytosine | ¹³C₂¹²C₂H₅¹⁵N₃O | 116.0441 | +5.0008 |

| Fully Labeled (¹³C₄,¹⁵N₃) | ¹³C₄H₅¹⁵N₃O | 118.0474 | +7.0041 |

Note: Calculations are based on the most abundant isotopes: ¹²C = 12.000000 Da, ¹³C = 13.003355 Da, ¹⁴N = 14.003074 Da, ¹⁵N = 15.000109 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da.[8]

Experimental Protocols

Metabolic Labeling of Cytosine in Cell Culture

Metabolic labeling is a powerful technique to incorporate labeled cytosine into cellular DNA and RNA by harnessing the cell's own biosynthetic pathways.[2][9]

Materials:

-

Cell line of interest

-

Appropriate cell culture medium and serum

-

Isotopically labeled cytosine (e.g., [¹³C,¹⁵N₂]-Cytosine)

-

Standard cell culture flasks, incubators, and sterile handling equipment

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

DNA extraction kit

Protocol:

-

Cell Culture Preparation: Culture the chosen cell line under standard conditions until the desired confluence is reached.

-

Labeling Medium Preparation: Prepare the cell culture medium containing the isotopically labeled cytosine at a predetermined concentration. The optimal concentration may need to be determined empirically for each cell line and experimental goal.

-

Labeling: Remove the standard medium from the cells, wash once with sterile PBS, and replace it with the labeling medium.

-

Incubation: Incubate the cells in the labeling medium for a period sufficient to allow for the incorporation of the labeled cytosine into newly synthesized nucleic acids. This duration can range from a few hours to several cell cycles, depending on the experimental aims.

-

Cell Harvest: After the labeling period, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cell pellet twice with ice-cold PBS to remove any residual labeling medium.

-

DNA Extraction: Proceed with DNA extraction using a commercial kit or a standard protocol such as proteinase K digestion followed by phenol-chloroform extraction.[1]

Chemical Synthesis of Labeled Cytosine

For applications requiring site-specific labeling or when metabolic labeling is not feasible, chemical synthesis provides a robust alternative.[10][11] A general procedure for the synthesis of N-benzoyl cytosine, a common intermediate, is outlined below.[12] Isotopic labels can be introduced by using labeled starting materials.

Materials:

-

Labeled benzoic acid (e.g., ¹³C-labeled)

-

Cytosine

-

Dimethylformamide (DMF)

-

4-Dimethylaminopyridine (DMAP)

-

N,N'-Diisopropylethylamine (DIPEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

Nitrogen gas

-

Round bottom flask and standard organic synthesis glassware

Protocol:

-

Reaction Setup: In a dry, three-neck round bottom flask under a nitrogen atmosphere, dissolve the labeled benzoic acid in DMF.

-

Reagent Addition: Add DMAP, DIPEA, and HATU to the reaction mixture.

-

Stirring: Stir the mixture at room temperature for approximately 15 minutes.

-

Cytosine Addition: Gradually add cytosine to the reaction mixture and continue stirring for 12 hours at room temperature.

-

Quenching: Upon completion, pour the reaction mixture into ice-cold water to quench the reaction and precipitate the product.

-

Purification: Filter the mixture and wash the crude product with chilled water. Further purification can be achieved by column chromatography.

Sample Preparation and LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of labeled cytosine and its modifications in biological samples.[13]

Materials:

-

Extracted DNA from labeled cells

-

Nuclease P1

-

Alkaline phosphatase

-

LC-MS grade water and acetonitrile

-

Formic acid

-

C18 reverse-phase LC column

-

Triple quadrupole or high-resolution mass spectrometer

Protocol:

-

DNA Digestion: Digest the extracted DNA to single nucleosides. This is typically a two-step enzymatic process:

-

Incubate the DNA with nuclease P1 to break it down into deoxynucleoside 5'-monophosphates.

-

Follow this with incubation with alkaline phosphatase to remove the phosphate group, yielding deoxynucleosides.

-

-

Sample Cleanup: The digested sample may require cleanup to remove enzymes and other interfering substances. Solid-phase extraction (SPE) can be used for this purpose.[14]

-

LC Separation: Inject the prepared sample onto a C18 reverse-phase column. Separate the nucleosides using a gradient of mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[15]

-

MS/MS Detection: As the nucleosides elute from the LC column, they are ionized (usually by electrospray ionization, ESI) and introduced into the mass spectrometer.

-

Data Acquisition: Set the mass spectrometer to monitor for the specific mass-to-charge (m/z) ratios of both the unlabeled and labeled cytosine (and its modified forms, if applicable). Use Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole instrument or high-resolution mass scanning on an Orbitrap or Q-TOF instrument.[14]

-

Data Analysis: Quantify the amount of labeled and unlabeled cytosine by integrating the peak areas from the respective chromatograms. The ratio of labeled to unlabeled cytosine provides a measure of new DNA synthesis. Specialized software can be used for data processing and natural abundance correction.[16]

Visualization of Relevant Pathways

Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines, including cytosine, is a fundamental metabolic pathway. Labeled precursors can be used to trace the flow of atoms through this pathway.

References

- 1. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 3. Cytosine Molecule [worldofmolecules.com]

- 4. chem.winthrop.edu [chem.winthrop.edu]

- 5. Cytosine | C4H5N3O | CID 597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cytosine [webbook.nist.gov]

- 7. Cytosine [webbook.nist.gov]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. Metabolic Labeling and Chemoselective Ligation | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. Labeled LC-MS Workflow - Polly Documentation [docs.polly.elucidata.io]

An In-depth Technical Guide to the Natural Abundance of 13C and 15N Isotopes in Cytosine

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Natural Isotope Abundance

Precise, universally cited values for the natural abundance of ¹³C and ¹⁵N specifically within the cytosine molecule are not consistently reported across scientific literature. The isotopic composition of a molecule can be influenced by the source of its constituent atoms and the biochemical pathways involved in its synthesis. For instance, studies on bulk DNA from various soil samples have shown that the δ¹³C and δ¹⁵N values can vary depending on the isotopic composition of the surrounding soil organic matter, indicating that the local environment influences these values.[1]

Generally, the natural abundance of ¹³C is approximately 1.1% of all carbon atoms, while the natural abundance of ¹⁵N is about 0.37% of all nitrogen atoms. However, subtle variations from these averages, known as isotopic fractionation, provide valuable information. These variations are typically expressed in delta (δ) notation in parts per thousand (‰) relative to international standards.[2]

For researchers requiring precise isotopic abundance data for cytosine, direct experimental determination is necessary. The following sections detail the protocols and workflows for achieving this.

Experimental Protocols for Isotope Ratio Analysis

The determination of the natural abundance of ¹³C and ¹⁵N in a compound like cytosine typically involves Isotope Ratio Mass Spectrometry (IRMS), often coupled with Gas Chromatography (GC) for the analysis of individual compounds from a complex mixture.

Protocol: Determination of δ¹³C and δ¹⁵N in Cytosine using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

This protocol outlines the general steps for analyzing the isotopic composition of cytosine.

1. Sample Preparation and Hydrolysis:

-

Objective: To isolate cytosine from its biological matrix (e.g., DNA, RNA).

-

Procedure:

-

If starting with DNA or RNA, perform an acid hydrolysis to break the phosphodiester bonds and glycosidic bonds to release the individual nucleobases. A common method involves using 6 M hydrochloric acid (HCl) and heating the sample at 150°C for approximately 70 minutes in a sealed vial under a nitrogen atmosphere to prevent oxidation.[3]

-

Following hydrolysis, the sample is dried, often under a stream of nitrogen gas, to remove the acid.

-

For complex samples, further purification using techniques like strong cation-exchange chromatography may be necessary to remove interfering compounds such as carbohydrates and lipids.[3]

-

2. Derivatization:

-

Objective: To make the non-volatile cytosine molecule suitable for gas chromatography.

-

Procedure:

-

A common derivatization method for compounds with active hydrogens like cytosine is N-acetylation followed by methylation to create N-acetyl methyl esters.[3] This involves a two-step reaction:

-

Methylation: React the dried hydrolysate with acidified methanol (e.g., 1.85 M) and heat at 100°C for 1 hour. Evaporate the excess methanol under nitrogen.

-

Acetylation: Acetylate the partially derivatized sample with a mixture of acetic anhydride, trimethylamine, and acetone (e.g., in a 1:2:5 v/v/v ratio) and heat at 60°C for 10 minutes. Evaporate the reagents under nitrogen.

-

-

The resulting derivatized cytosine is then redissolved in a suitable solvent (e.g., ethyl acetate) for injection into the GC-C-IRMS system.

-

3. GC-C-IRMS Analysis:

-

Objective: To separate the derivatized cytosine from other components and measure its ¹³C/¹²C and ¹⁵N/¹⁴N ratios.

-

Instrumentation: A gas chromatograph coupled to a combustion interface, which is then connected to an isotope ratio mass spectrometer.

-

Procedure:

-

Injection and Separation: The derivatized sample is injected into the GC. The GC column (e.g., a ZB-WAX or similar polar column) separates the compounds based on their volatility and interaction with the stationary phase. A temperature program is used to elute the compounds, for example, starting at 50°C and ramping up to 250°C.[4]

-

Combustion: As the separated, derivatized cytosine elutes from the GC column, it passes through a combustion reactor. This is typically a ceramic tube containing copper oxide (CuO) and nickel oxide (NiO) wires heated to a high temperature (e.g., 1000°C).[3] This process quantitatively converts the organic compound into carbon dioxide (CO₂) and nitrogen gas (N₂).

-

Reduction and Water Removal: For ¹⁵N analysis, the gas stream may pass through a reduction furnace to convert any nitrogen oxides (NOx) to N₂. A water trap, often a Nafion membrane, removes the water produced during combustion.[3]

-